Methyl 2,6-dimethoxynicotinate
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Overview
Description
Methyl 2,6-dimethoxynicotinate is an organic compound with the molecular formula C₉H₁₁NO₄. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methoxy groups, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-dimethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dimethoxynicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: 2,6-dimethoxy-3-pyridinecarboxylic acid.
Reduction: 2,6-dimethoxy-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dimethoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2,6-dimethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Ethyl 2,6-dimethoxynicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
2,6-Dimethoxynicotinic acid: The carboxylic acid precursor of methyl 2,6-dimethoxynicotinate
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2,6-dimethoxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)8(10-7)13-2/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHAKDJNDMIPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443705 |
Source
|
Record name | Methyl 2,6-dimethoxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65515-26-6 |
Source
|
Record name | Methyl 2,6-dimethoxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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